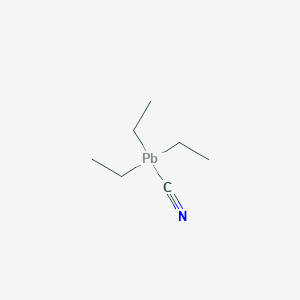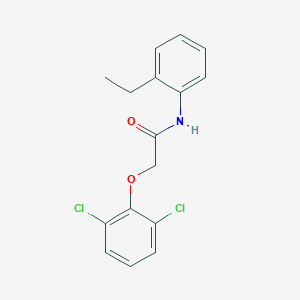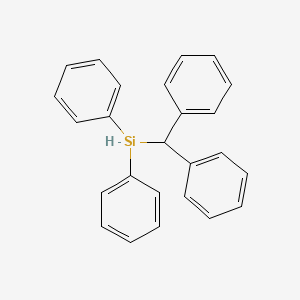![molecular formula C15H11Cl4N3O3 B11945632 4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)éthyl]benzamide est un composé organique complexe de formule moléculaire C15H10Cl4N2O3
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)éthyl]benzamide implique généralement plusieurs étapes. Une méthode courante comprend la réaction du chlorure de 4-nitrobenzoyle avec le 2,2,2-trichloro-1-(3-chloroanilino)éthanol en présence d'une base telle que la pyridine. La réaction est effectuée à des températures contrôlées pour garantir la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir des produits de haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)éthyl]benzamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être oxydé davantage pour former des dérivés nitroso ou d'autres dérivés oxydés.
Réduction : Le groupe nitro peut être réduit en un groupe amino à l'aide d'agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur.
Substitution : Les groupes chloro peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) ou du borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques.
Principaux produits formés
Oxydation : Formation de dérivés nitroso.
Réduction : Formation de dérivés amino.
Substitution : Formation de divers benzamides substitués.
Applications de la recherche scientifique
Le 4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)éthyl]benzamide présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur son utilisation potentielle dans le développement de médicaments et comme agent pharmacologique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)éthyl]benzamide implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe nitro peut subir une bioréduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à divers effets biologiques. Les groupes trichloro et chloroanilino peuvent également contribuer à son affinité de liaison et à sa spécificité envers certaines enzymes ou certains récepteurs.
Applications De Recherche Scientifique
4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloro and chloroanilino groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-nitro-N-[2,2,2-trichloro-1-(3-phénylthiouréido)éthyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-naphtalène-2-ylthiouréido)éthyl]benzamide
- 4-nitro-N-[2,2,2-trichloro-1-(3-p-tolylthiouréido)éthyl]benzamide
Unicité
Le 4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)éthyl]benzamide est unique en raison de la présence du groupe chloroanilino, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité peut être exploitée dans diverses applications, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C15H11Cl4N3O3 |
|---|---|
Poids moléculaire |
423.1 g/mol |
Nom IUPAC |
4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H11Cl4N3O3/c16-10-2-1-3-11(8-10)20-14(15(17,18)19)21-13(23)9-4-6-12(7-5-9)22(24)25/h1-8,14,20H,(H,21,23) |
Clé InChI |
SPPWGUIUBGEECQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)









![2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B11945608.png)


